3-(o-Tolyl)thiomorpholine
Description
3-(o-Tolyl)thiomorpholine is a thiomorpholine derivative featuring an ortho-tolyl (2-methylphenyl) substituent at the 3-position of the heterocyclic ring. Thiomorpholine itself is a six-membered ring containing one sulfur and one nitrogen atom, structurally analogous to morpholine but with sulfur replacing oxygen. For example, 4-(4-nitrophenyl)thiomorpholine is synthesized via nucleophilic aromatic substitution between thiomorpholine and aryl halides in the presence of a base . Similarly, 3-(3-chlorophenyl)thiomorpholine is prepared through N-arylation or substitution reactions .
Properties
IUPAC Name |
(3R)-3-(2-methylphenyl)thiomorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS/c1-9-4-2-3-5-10(9)11-8-13-7-6-12-11/h2-5,11-12H,6-8H2,1H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPKFMZGCLDYFF-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CSCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H]2CSCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Calculated based on molecular formula C₁₁H₁₅NS.
Key Observations :
- Crystal Packing : Thiomorpholine derivatives exhibit diverse solid-state behaviors. For instance, the thiomorpholine 1,1-dioxide analogue forms dimeric or ribbon structures , while unsubstituted thiomorpholine adopts a ribbon configuration . These differences influence solubility and melting points.
- Polarity : Oxidation to thiomorpholine 1,1-dioxide increases polarity, enhancing aqueous solubility compared to sulfide derivatives like this compound .
Antimicrobial Activity
Key Findings :
- For example, 1-chloro-2-isocyanatoethane thiomorpholine derivatives exhibit high affinity for DNA gyrase, a key antibacterial target .
- Morpholine derivatives outperform thiomorpholine in Gram-positive activity, possibly due to improved membrane penetration .
- Functionalization with triazole moieties (e.g., 1,2,3-triazole-thiomorpholine hybrids) enhances antimicrobial potency, suggesting that hybrid scaffolds could improve this compound's activity .
Anti-Tubercular and Enzyme Inhibition
- Thiomorpholine derivatives demonstrate notable anti-tubercular activity against Mycobacterium smegmatis (MIC = 7.81 μg/mL for compound 7b) .
- Antioxidant activity is prominent in thiomorpholine derivatives (e.g., lipid peroxidation inhibition), surpassing morpholine in some cases .
Insights :
- Thiomorpholine's flammability and skin irritation risks are common across derivatives .
- Proper handling protocols (e.g., sealed storage, 2–8°C for some derivatives) are critical for all thiomorpholine analogues .
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